molecular formula C6H5BrN2O3 B2464638 Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate CAS No. 1823949-14-9

Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate

Cat. No.: B2464638
CAS No.: 1823949-14-9
M. Wt: 233.021
InChI Key: QMFWQVODXGJTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate typically involves the bromination of a pyridazine derivative followed by esterification. One common method involves the reaction of 5-bromo-6-hydroxypyridazine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the bromine atom under basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products include various substituted pyridazine derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carbonyl group are likely key functional groups involved in these interactions, potentially forming covalent bonds or participating in hydrogen bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a carbonyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-bromo-3-oxo-4H-pyridazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMRWTKCQQYAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(C(=O)N=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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